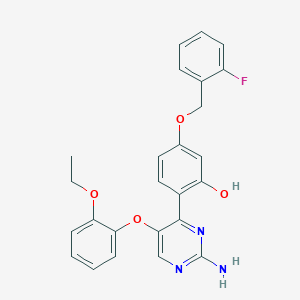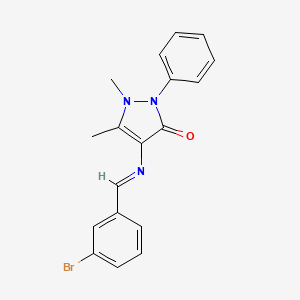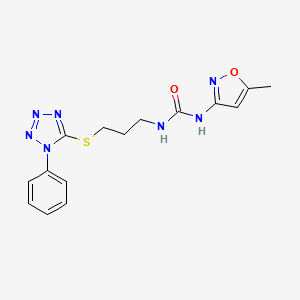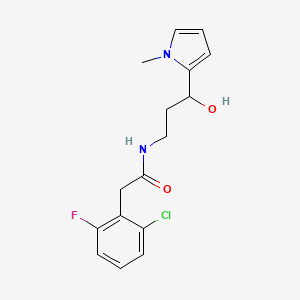
2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H18ClFN2O2 and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
This compound, along with its analogs, has been explored for its potential applications in the field of spectroscopy and quantum mechanics. Research has indicated that compounds with similar structures exhibit good light harvesting efficiency, making them viable candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds suggests their utility in photovoltaic efficiency modeling, where they could enhance the efficiency of solar energy conversion systems. Molecular docking studies, aimed at understanding ligand interactions with proteins such as Cyclooxygenase 1 (COX1), have demonstrated significant binding affinities, suggesting potential for further biomedical applications (Mary et al., 2020).
Comparative Metabolism in Liver Microsomes
Although the direct study of 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is not found, research on chloroacetamide herbicides provides insight into the metabolic pathways and liver microsome interactions of structurally related compounds. These studies are crucial for understanding the metabolic fate and potential toxicological aspects of similar chemical structures in human and rat models, contributing to the safe development of agricultural chemicals and their applications in enhancing crop production efficiency (Coleman et al., 2000).
Anti-inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives highlights the anti-inflammatory properties of compounds with similar structures. These findings suggest that derivatives of the original compound may hold therapeutic potential in treating inflammation-related disorders, pointing towards broader pharmacological applications (Sunder & Maleraju, 2013).
Thrombin Inhibition
Compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide have been studied for their potent thrombin inhibitory effects. Such studies are essential in the development of new anticoagulant drugs that can prevent thrombosis, a leading cause of cardiovascular diseases. The detailed understanding of these compounds' interactions with thrombin opens up new avenues for therapeutic interventions against coagulation disorders (Lee et al., 2007).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-20-9-3-6-14(20)15(21)7-8-19-16(22)10-11-12(17)4-2-5-13(11)18/h2-6,9,15,21H,7-8,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGXHCDLYTRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

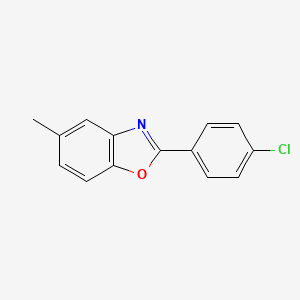
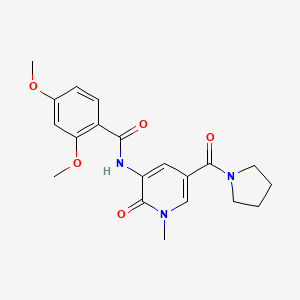
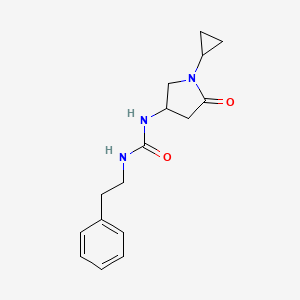
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)
![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)

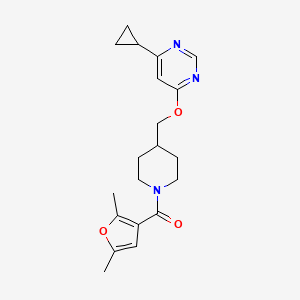
![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)
